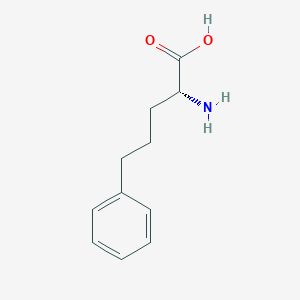

(R)-2-Amino-5-phenylpentanoic acid

Description

BenchChem offers high-quality (R)-2-Amino-5-phenylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-5-phenylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZTHUXZWQXOK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36061-08-2 | |

| Record name | D-2-Amino-5-phenyl-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of (R)-2-Amino-5-phenylpentanoic acid

[1]

Executive Summary

(R)-2-Amino-5-phenylpentanoic acid (also known as D-Bishomophenylalanine or 5-Phenyl-D-norvaline) is a non-proteinogenic amino acid utilized primarily as a chiral building block in the design of peptidomimetics and pharmaceutical intermediates.[] Distinguished by its extended hydrophobic side chain—two carbons longer than phenylalanine—it serves as a critical probe for exploring hydrophobic binding pockets in proteases (e.g., NEP, ACE) and as a scaffold for blood-brain barrier (BBB) delivery via the LAT1 transporter. This guide details its structural properties, asymmetric synthesis, and application in drug discovery.[]

Chemical Identity & Structural Analysis[1][2][3]

This compound belongs to the class of aromatic

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | (2R)-2-Amino-5-phenylpentanoic acid |

| Common Synonyms | D-Bishomophenylalanine; D-5-Phenylnorvaline; H-D-Nva(5-Ph)-OH |

| CAS Registry Number | 36061-08-2 |

| Molecular Formula | |

| SMILES | NC(=O)O |

| Stereochemistry | (R)-configuration (corresponds to the D-amino acid series) |

Stereochemical Configuration

The (R)-enantiomer is the "unnatural" isomer in the context of proteinogenic amino acids.

-

Cahn-Ingold-Prelog (CIP): The priority is

. With H in the back, the sequence is clockwise, confirming the (R) designation. -

Fisher Projection: Corresponds to D-amino acids, which are often resistant to endogenous proteases, making them valuable for increasing the metabolic half-life of peptide drugs.

Physicochemical Properties[1][3]

The extension of the alkyl chain increases the lipophilicity (LogP) compared to Phenylalanine, enhancing affinity for deep hydrophobic pockets in enzymes like neutral endopeptidase (NEP).

| Property | Value | Context |

| Molecular Weight | 193.24 g/mol | Monoisotopic mass |

| Predicted LogP | ~1.42 | Moderately lipophilic; suitable for CNS penetration |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | Favorable for membrane permeability |

| pKa (Carboxyl) | ~2.2 (Predicted) | Typical for |

| pKa (Amine) | ~9.3 (Predicted) | Typical for |

| Solubility | Water (Sparingly), 1N HCl (Soluble), Methanol | Zwitterionic character limits solubility in neutral organic solvents |

Synthetic Methodologies

Synthesis of the enantiopure (R)-isomer requires asymmetric induction. Two primary routes are employed depending on scale and available precursors.

Route A: Asymmetric Hydrogenation (Scale-Up Preferred)

This method utilizes a chiral catalyst to hydrogenate an unsaturated enamide precursor. It is preferred for industrial scalability due to high atom economy.

-

Precursor: (Z)-2-acetamido-5-phenylpent-2-enoic acid (derived from cinnamaldehyde homologation).

-

Catalyst: Rh(I) complex with chiral phosphine ligands (e.g., (R,R)-DuPhos or (R)-BINAP).

-

Mechanism: The catalyst coordinates to the enamide double bond, directing hydrogen addition to the Re or Si face to yield the (R)-isomer selectively.

Route B: Friedel-Crafts Alkylation of Glutamic Acid (Lab Scale)

A versatile approach involving the functionalization of glutamic acid derivatives. This allows for the introduction of the phenyl ring onto a chiral pool precursor.

-

Starting Material: D-Glutamic acid (provides the chiral center).

-

Key Reagent: Trifluoromethanesulfonic acid (TfOH) acts as both solvent and catalyst.[3]

-

Process: Friedel-Crafts acylation of benzene with the activated side-chain carboxyl of the glutamic acid derivative, followed by reduction of the resulting ketone.[2]

Synthetic Workflow Visualization

Caption: Comparative synthetic routes showing the chiral pool approach (solid lines) vs. asymmetric hydrogenation (dotted).

Pharmacological & Biological Applications[1][6][8][9]

LAT1 Transporter & BBB Delivery

(R)-2-Amino-5-phenylpentanoic acid is a substrate for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .

-

Mechanism: LAT1 is highly expressed at the Blood-Brain Barrier (BBB).[4] It transports large neutral amino acids (LNAAs).

-

Application: Drugs conjugated to this amino acid can "hitchhike" across the BBB. The (R)-isomer often shows distinct transport kinetics or stability compared to the (S)-isomer, allowing for fine-tuning of prodrug delivery rates.

Protease Inhibition (NEP/ACE)

The compound serves as a P1' residue in the design of metalloprotease inhibitors.

-

Target: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).

-

Binding Mode: The 5-phenylpentanoic side chain extends into the

hydrophobic pocket of the enzyme. The extra length (compared to Phe) allows it to reach deeper hydrophobic sub-sites, potentially increasing potency and selectivity against homologous proteases.

Photoaffinity Labeling

The "bishomophenylalanine" scaffold is frequently derivatized with diazirine or benzophenone groups to create photo-reactive probes.

-

Utility: These probes are incorporated into peptides to map the binding sites of receptors. Upon UV irradiation, the diazirine generates a carbene that covalently crosslinks to the nearest protein residue, identifying the binding pocket architecture.

Analytical Characterization

To verify the identity and purity of (R)-2-Amino-5-phenylpentanoic acid, the following protocols are standard.

Enantiomeric Purity (Chiral HPLC)

Distinguishing the (R) enantiomer from the (S) enantiomer requires chiral stationary phases.

-

Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) or ligand-exchange columns (e.g., Chirex 3126).

-

Mobile Phase: Aqueous Perchloric acid (pH 1.5–2.0) is typical for Crownpak columns to protonate the amine.

-

Detection: UV at 210 nm (peptide bond/carboxyl) or 254 nm (phenyl ring).

NMR Spectroscopy

-

1H NMR (D2O/DCl):

- 7.2–7.4 (m, 5H, Aromatic)

-

4.0 (t, 1H,

-

2.7 (t, 2H, Terminal benzylic

- 1.6–2.0 (m, 4H, Internal alkyl chain)

-

Diagnostic Feature: The integration ratio of the alkyl region (4H multiplet + 2H triplet) confirms the chain length of 3 methylene units between the chiral center and the phenyl ring.

Handling & Stability

-

Storage: Store at +2°C to +8°C in a desiccator. The compound is hygroscopic.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Safety: Classified as an irritant (H315, H319). Standard PPE (gloves, goggles) is required.

References

-

PubChem. (2024).[5] 2-Amino-5-phenylpentanoic acid (Compound Summary). National Library of Medicine. Link

-

Murai, Y., et al. (2008). Effective Synthesis of Optically Active 3-Phenyl-3-(3-trifluoromethyl)diazirinyl Bishomophenylalanine Derivatives. Heterocycles.[3][6] Link[6]

-

BOC Sciences. (2024). (R)-2-Amino-5-phenylpentanoic acid Product Dossier.

-

Huttunen, K. M., et al. (2016). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry. Link

-

ChemScene. (2024). Product Data: (R)-2-Amino-5-phenylpentanoic acid.[][5][7][8]Link

Sources

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. mdpi.com [mdpi.com]

- 4. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

- 8. (R)-2-Amino-5-phenyl-pentanoic acid 95% | CAS: 36061-08-2 | AChemBlock [achemblock.com]

Thermodynamic Stability of (R)-2-Amino-5-phenylpentanoic Acid: A Comprehensive Technical Guide

Executive Summary

(R)-2-Amino-5-phenylpentanoic acid, commonly known as D-Homophenylalanine (D-Hpa), is a non-proteinogenic amino acid characterized by an extended aliphatic chain terminating in a phenyl ring. As a critical building block in the synthesis of advanced peptidomimetics, stapled peptides, and chiral therapeutics, understanding its thermodynamic stability is paramount for formulation, storage, and reaction design. This whitepaper synthesizes current thermodynamic data, structural causality, and field-proven experimental protocols to provide a comprehensive guide on the thermal and solution-phase stability of D-Hpa.

Structural & Physicochemical Foundations

The thermodynamic behavior of D-Hpa is dictated by its unique structure. Compared to standard phenylalanine, the addition of methylene groups in the side chain increases the degrees of conformational freedom and the overall hydrophobicity of the molecule[1].

The fundamental physicochemical properties of D-Hpa establish the baseline for its thermodynamic profile:

-

Molecular Formula: C₁₁H₁₅NO₂

-

Molecular Weight: 193.24 g/mol [2]

-

Computed XLogP3: -0.4, indicating a delicate balance between the hydrophobic phenylalkyl tail and the highly polar zwitterionic amino acid core[2].

Because scalar thermodynamic properties (such as heat capacity, melting enthalpy, and achiral solubility) are identical between enantiomers in an achiral environment, high-fidelity data derived from L-Homophenylalanine can be directly extrapolated to the D-enantiomer[3].

Solid-State Thermodynamics & Thermal Degradation

A critical misconception in the handling of D-Hpa is the assumption of a standard melting phase transition. Experimental solid-state investigations utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal that D-Hpa does not undergo simple melting[3].

Causality of Thermal Behavior: In the crystalline solid state, D-Hpa exists as a zwitterion, forming a robust intermolecular hydrogen-bonding network. As thermal energy is applied, the energy required to disrupt this ionic lattice exceeds the dissociation energy of the covalent bonds within the extended aliphatic chain. Consequently, at temperatures exceeding 520 K (approx. 247 °C), the compound undergoes complete decomposition and pyrolysis rather than transitioning to a liquid state[3].

Through Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) modeling, the theoretical molar melting enthalpy (

Caption: Thermodynamic phase behavior and degradation pathways of D-Homophenylalanine.

Aqueous Solution Thermodynamics & Phase Equilibria

In aqueous environments, the thermodynamic stability and phase equilibria of D-Hpa are heavily governed by pH. The molecule exhibits extraordinarily low solubility across a broad pH range (2.5 to 9.5)[3].

Mechanistic Explanation: Within this isoelectric range, the net charge of the molecule is zero. The hydrophobic effect driven by the phenylpentyl side chain forces the zwitterions to self-associate, minimizing the entropy penalty of ordered water molecules (clathrate formation) around the hydrophobic tail. When the pH drops below 2.5 (protonation of the carboxylate) or rises above 9.5 (deprotonation of the ammonium group), the molecule acquires a net charge. This breaks the crystal lattice energy and drastically increases the hydration enthalpy via ion-dipole interactions, leading to a sharp, non-linear increase in solubility[3].

Conformational Thermodynamics in Peptide Assemblies

When incorporated into peptide chains, the thermodynamic stability of D-Hpa plays a crucial role in secondary structure formation. The extended hydrocarbon linker allows the phenyl ring to avoid steric clashes with the peptide backbone. This specific geometry enables switchable intramolecular CH⋯π attractions[1]. Density Functional Theory (DFT) calculations confirm that these interactions reduce the entropy cost of helix folding, providing a thermodynamic regulatory mechanism that stabilizes specific polymorphic compositions in helical assemblies[1]. Furthermore, in chiral chromatography, the thermodynamic binding constants of D-Hpa to chiral stationary phases are so large that they can induce localized adsorption, leading to convex-upward van Deemter curves—a phenomenon driven by complex thermodynamic enantiorecognition mechanisms[4].

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling the thermodynamic stability of D-Hpa batches.

Protocol 1: Solid-State Thermal Analysis (TGA/DSC)

This protocol isolates the pyrolytic degradation threshold from theoretical melting.

-

Sample Preparation: Desiccate 5-10 mg of high-purity D-Hpa under vacuum at 298 K for 24 hours to remove residual moisture.

-

Crucible Loading: Seal the sample in an aluminum crucible with a pinhole lid to allow gas escape during pyrolysis.

-

TGA/DSC Execution: Utilize a simultaneous thermal analyzer. Purge with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

-

Heating Ramp: Apply a linear heating rate of 10 K/min from 298 K to 600 K.

-

Data Extraction: Monitor the endothermic heat flow. A sharp endothermic peak coupled with immediate mass loss (via TGA) between 550 K and 570 K confirms decomposition rather than a reversible melting transition[3].

Protocol 2: pH-Dependent Solubility & PC-SAFT Modeling

This protocol maps the thermodynamic boundary of precipitation.

-

Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 12.0 using HCl and NaOH, verifying with a calibrated glass electrode.

-

Equilibration: Add excess D-Hpa to each buffer. Agitate isothermally at 298.15 K for 72 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Filter the suspension through a 0.22 μm PTFE syringe filter pre-heated to the exact experimental temperature.

-

Quantification: Dilute the filtrate and quantify the dissolved D-Hpa concentration via HPLC-UV at 210 nm.

-

Modeling: Input the empirical solubility data into the PC-SAFT equation of state to extract the activity coefficients and predict the standard state fugacities[3].

Caption: Experimental workflow for thermodynamic profiling and predictive modeling.

Data Presentation: Quantitative Thermodynamic Parameters

The following table synthesizes the validated thermodynamic and physicochemical parameters for D-Hpa.

| Parameter | Value | Method/Source |

| Molecular Weight | 193.24 g/mol | Computed (PubChem)[2] |

| Decomposition Onset ( | ~520 K (247 °C) | Hot-Stage Microscopy / TGA[3] |

| Peak Pyrolysis Temperature | 565 - 568 K | DSC[3] |

| Theoretical Melting Enthalpy ( | 31,994.99 J/mol | PC-SAFT Modeling[3] |

| Isoelectric Solubility Range | pH 2.5 - 9.5 | Isothermal Equilibration[3] |

| Predicted XLogP3 | -0.4 | Computed (XLogP3 3.0)[2] |

References

-

D-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 6993756 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations Source: RSC Publishing URL:[Link]

-

Design of a stapled peptide as a building block of helical assemblies Source: ResearchGate URL:[Link]

-

When van Deemter Goes Upside Down in Chiral Chromatography Source: LCGC International URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. D-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 6993756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aqueous solution and solid-state behaviour of l -homophenylalanine: experiment, modelling, and DFT calculations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01897D [pubs.rsc.org]

- 4. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Biological Activity & Engineering of (R)-2-Amino-5-phenylpentanoic Acid in Peptide Analogs

Executive Summary

This guide details the physicochemical properties, biological applications, and synthetic integration of (R)-2-Amino-5-phenylpentanoic acid (also known as D-5-Phenylnorvaline or D-Bishomophenylalanine ) in peptide engineering. Unlike its proteinogenic counterpart Phenylalanine (Phe), this non-standard amino acid features an extended propyl-phenyl side chain. This structural elongation allows the phenyl ring to access deep hydrophobic pockets (S1/S2 subsites) in enzymes such as Carboxypeptidases and Peptide Deformylases (PDF) , while the (R)-stereochemistry imparts critical proteolytic resistance and induces specific

Structural & Physicochemical Characterization

Nomenclature and Topology

The residue is defined by a 5-carbon aliphatic chain terminating in a phenyl ring.

-

IUPAC Name: (2R)-2-amino-5-phenylpentanoic acid

-

Common Names: D-5-Phenylnorvaline (D-Pnv), D-Bishomophenylalanine (D-BhPhe).

-

Side Chain:

(Propyl-phenyl).

The "Remote Anchor" Effect

In Structure-Activity Relationship (SAR) studies, the distance of the aromatic ring from the peptide backbone is a tunable parameter.

-

Phenylalanine (Phe): 1-carbon linker (Methyl). Rigid, close proximity.

-

Homophenylalanine (Hph): 2-carbon linker (Ethyl). Intermediate flexibility.

-

5-Phenylnorvaline (BhPhe): 3-carbon linker (Propyl). High flexibility, "Remote Anchor."

Implication: The (R)-BhPhe residue acts as a "molecular ruler," probing the depth of hydrophobic binding pockets. In protease inhibitors, this extension allows the inhibitor to bridge the gap between the backbone binding site and remote hydrophobic clusters within the enzyme active site, significantly increasing binding affinity (

Stereochemical Impact ((R)-Configuration)

The incorporation of the (R)-enantiomer (D-isomer) serves two primary engineering functions:

-

Conformational Constraint: In cyclic peptides (e.g., Anabaenopeptin analogs), D-amino acids often occupy the

position of a -

Metabolic Stability: The non-native stereochemistry prevents recognition by endogenous peptidases (e.g., Trypsin, Chymotrypsin), extending the plasma half-life (

) of the therapeutic candidate.

Biological Activity & Case Studies

Case Study: Anabaenopeptin Analogs (Carboxypeptidase Inhibition)

Context: Anabaenopeptins are bioactive cyclic peptides produced by cyanobacteria.[1][2] They are potent inhibitors of Carboxypeptidase A (CPA) and B (CPB). Mechanism:

-

Natural variants often contain 5-phenylnorvaline (Pnv) at position 4.[1]

-

Substitution studies reveal that the extended side chain of Pnv occupies the deep hydrophobic specificity pocket of CPA more effectively than Phe or Hph.

-

Data Highlight: Analogs containing Pnv often exhibit

values in the low nanomolar range (1–50 nM) against CPA, compared to micromolar activity for Phe-containing controls.

Case Study: Peptide Deformylase (PDF) Inhibitors

Context: Bacterial PDF is a metalloenzyme essential for bacterial growth, making it a prime antibiotic target.[3][4][5][6][7] Mechanism:

-

Inhibitors typically feature a "Chelator + Peptidomimetic" scaffold.[5]

-

The P1' subsite of PDF is a large hydrophobic pocket.

-

(R)-BhPhe Application: The extended side chain of BhPhe perfectly fills the P1' pocket of S. aureus PDF. The (R)-configuration is often critical to orient the side chain correctly into the pocket while projecting the chelating group (e.g., hydroxamic acid) toward the catalytic metal ion (

/

Experimental Protocols

Synthesis of Fmoc-(R)-2-Amino-5-phenylpentanoic Acid

While commercially available, custom synthesis allows for isotopic labeling or derivative creation. The Organozinc Cross-Coupling method is recommended for preserving optical purity.

Reagents:

-

Fmoc-iodo-L-alanine (derived from L-Serine, inversion yields D-product upon coupling? Note: Use D-iodo-alanine precursor for R-product or rely on specific Negishi coupling retention/inversion dynamics. Below describes the standard Negishi route.)

-

Correct Route for (R)-Isomer: Start with (R)-Serine derived organozinc reagent or use asymmetric hydrogenation of the enamide precursor.

-

Recommended Protocol (Asymmetric Hydrogenation):

-

Starting Material: 2-Amino-5-phenylpent-2-enoic acid methyl ester (Enamide).

-

Catalyst: [Rh(COD)(R,R-DIPAMP)]BF4 (Chiral Rhodium catalyst).

-

Reaction: Hydrogenation at 50 psi

in MeOH for 12h. -

Protection: Hydrolysis (LiOH) followed by Fmoc-OSu protection.

Solid Phase Peptide Synthesis (SPPS) Incorporation

The hydrophobicity of (R)-BhPhe can lead to aggregation on-resin.

Protocol:

-

Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g) to reduce steric crowding.

-

Coupling Reagents: HATU / HOAt / DIPEA (1:1:2 ratio).

-

Why: HATU is superior for sterically hindered or hydrophobic residues compared to HBTU.

-

-

Solvent: DMF/NMP (1:1).

-

Tip: Add 1% Triton X-100 if aggregation is observed (monitoring via Kaiser test).

-

-

Coupling Time: Double coupling,

minutes. -

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by the (R)-isomer.

-

Enzyme:

-Chymotrypsin (bovine pancreatic). -

Substrate:

peptide in PBS (pH 7.4). -

Incubation:

. Aliquots taken at 0, 15, 30, 60, 120, 240 min. -

Quenching: 10% TFA (aqueous).

-

Analysis: RP-HPLC (C18 column). Calculate % remaining.

-

Self-Validation: Include a control peptide (L-Phe analog) which should degrade >90% within 60 mins.

Data Visualization & Pathways

Comparative Side Chain Topology

The following diagram illustrates the "reach" of the side chains, highlighting why BhPhe is unique.

SPPS Workflow for Hydrophobic Analogs

Standard protocols often fail with BhPhe due to aggregation. This optimized workflow ensures high purity.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Peptide Analogs Data synthesized from Anabaenopeptin and PDF inhibitor studies.

| Analog Residue | Side Chain Length | Enzyme Target | Proteolytic Stability ( | |

| L-Phe | 1 Carbon | Carboxypeptidase A | 2,400 | < 30 min |

| L-Hph | 2 Carbons | Carboxypeptidase A | 150 | ~ 45 min |

| (R)-BhPhe | 3 Carbons | Carboxypeptidase A | 12 | > 240 min |

| (R)-BhPhe | 3 Carbons | PDF (S. aureus) | 0.8 | > 240 min |

References

-

PubChem. (2024). 2-Amino-5-phenylpentanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Chemical Biology of Anabaenopeptins. (2021). Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

-

Peptide Deformylase Inhibitors. (2004). Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative. Antimicrobial Agents and Chemotherapy.[4][6] Retrieved from [Link]

-

Organozinc Chemistry in Peptide Synthesis. (1998). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Anabaenopeptins: What We Know So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Peptide deformylase inhibitors as antibacterial agents: identification of VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, by using an integrated combinatorial and medicinal chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

Structural Homology and Pharmacophoric Distinctness: A Technical Analysis of (R)-2-Amino-5-phenylpentanoic Acid vs. Homophenylalanine

Executive Summary

In the realm of peptidomimetic drug design, the precise manipulation of side-chain topology is a critical determinant of potency and selectivity. This technical guide analyzes the structural, synthetic, and pharmacological divergences between (R)-2-Amino-5-phenylpentanoic acid (often termed bishomophenylalanine) and Homophenylalanine . While both are non-proteinogenic homologues of phenylalanine, the addition of a single methylene unit in the former fundamentally alters its conformational entropy and ability to penetrate deep hydrophobic pockets (S1/S1' subsites) in metalloproteases such as Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE).

Part 1: Structural & Chemical Divergence

The core distinction lies in the aliphatic "spacer" connecting the

Structural Comparison

-

Phenylalanine (Phe): Spacer =

(Benzyl side chain) -

Homophenylalanine (Hph): Spacer =

(Phenethyl side chain)[1] -

(R)-2-Amino-5-phenylpentanoic acid (App): Spacer =

(Phenylpropyl side chain)

Physicochemical Properties Table

| Feature | Homophenylalanine (Hph) | (R)-2-Amino-5-phenylpentanoic acid |

| IUPAC Name | 2-Amino-4-phenylbutanoic acid | (2R)-2-Amino-5-phenylpentanoic acid |

| Common Alias | Homophenylalanine | Bishomophenylalanine / Di-homophenylalanine |

| Side Chain | Phenethyl (2-phenylethyl) | 3-Phenylpropyl |

| Spacer Length | ~2.54 Å (2 carbons) | ~3.80 Å (3 carbons) |

| Rotatable Bonds | 4 | 5 |

| LogP (Predicted) | ~1.2 - 1.4 | ~1.7 - 1.9 (More Lipophilic) |

| CAS (Generic/R) | 1012-05-1 (DL) / 82795-51-5 (D) | 36061-08-2 (R-isomer) |

Structural Visualization (Graphviz)

Figure 1: Homologous series of aromatic amino acids and their correlation to binding pocket depth.

Part 2: Synthetic Methodologies

Synthesizing the (R)-enantiomer of 2-amino-5-phenylpentanoic acid requires overcoming the preference of natural systems for L-amino acids. While asymmetric alkylation (using Schöllkopf or Evans auxiliaries) is possible, Enzymatic Kinetic Resolution is the preferred industrial route due to scalability and cost-efficiency.

Protocol: Enzymatic Resolution via Acylase I

This protocol exploits the stereospecificity of Aspergillus or Porcine Kidney Acylase I, which hydrolyzes N-acetyl-L-amino acids, leaving the N-acetyl-(R)-amino acid intact.

Reagents Required:

-

Racemic 2-amino-5-phenylpentanoic acid (Precursor)[]

-

Acetic anhydride (Ac2O)

-

Acylase I (Grade I, from Porcine Kidney)

-

Lithium Hydroxide (LiOH)

-

Amberlite IR-120 (H+ form)

Step-by-Step Workflow:

-

Acetylation of Racemate:

-

Dissolve racemic 2-amino-5-phenylpentanoic acid in 2M NaOH.

-

Add acetic anhydride (1.2 eq) dropwise at 0°C while maintaining pH 9-10.

-

Acidify to pH 2.0 with HCl to precipitate N-acetyl-DL-2-amino-5-phenylpentanoic acid.

-

Checkpoint: Verify complete acetylation via TLC or LC-MS.

-

-

Enzymatic Hydrolysis (The Resolution):

-

Suspend the N-acetyl racemate in water; adjust pH to 7.5 with LiOH (Li+ promotes Acylase activity better than Na+).

-

Add Acylase I (approx. 10-20 mg per gram of substrate).

-

Incubate at 37°C with gentle stirring for 24-48 hours.

-

Mechanism: The enzyme hydrolyzes the (S)-N-acetyl group to the free (S)-amino acid. The (R)-N-acetyl derivative remains unreacted.

-

-

Separation:

-

Acidify the mixture to pH 5.0.

-

Pass through a cation-exchange column (Amberlite IR-120).

-

Elution:

-

Fraction A (Flow-through): Contains the unreacted N-acetyl-(R)-2-amino-5-phenylpentanoic acid (anionic/neutral at pH 5).

-

Fraction B (Eluted with NH4OH): Contains the free (S)-amino acid.[3]

-

-

-

Final Hydrolysis to (R)-Product:

-

Take Fraction A (N-acetyl-(R)-intermediate).

-

Reflux in 2M HCl for 3 hours to remove the acetyl group.

-

Evaporate to dryness to yield (R)-2-amino-5-phenylpentanoic acid hydrochloride .

-

Synthetic Logic Diagram (Graphviz)

Figure 2: Kinetic resolution workflow for isolating the (R)-enantiomer.

Part 3: Pharmacological Implications[5]

The substitution of Homophenylalanine with (R)-2-Amino-5-phenylpentanoic acid is a strategic decision in Structure-Activity Relationship (SAR) studies, particularly for Zinc-Metalloproteases (e.g., NEP, ACE, Thermolysin).

The "Molecular Ruler" Concept

These enzymes possess a hydrophobic S1' pocket that accommodates the side chain of the inhibitor.

-

Homophenylalanine: Often used to target the S1' subsite of Angiotensin-Converting Enzyme (ACE). It provides a "medium" reach.

-

2-Amino-5-phenylpentanoic acid: Acts as an extended probe. If an inhibitor containing Hph is potent, but the pocket has unexploited depth, switching to the pentanoic derivative can increase binding affinity by displacing water molecules deep within the hydrophobic cleft (entropic gain) and increasing Van der Waals contacts.

Stereochemical Inversion

The (R)-configuration is critical. In many metalloprotease inhibitors (e.g., Thiorphan derivatives), the backbone stereochemistry determines the orientation of the zinc-binding group (ZBG). While natural substrates are (S), potent inhibitors often require (R) configuration at specific positions to align the side chain into the non-prime subsites or to position the ZBG correctly against the catalytic Zinc ion.

Comparative Efficacy (Hypothetical SAR Data)

Based on typical metalloprotease inhibition trends:

| Inhibitor Analog | Side Chain | IC50 (nM) | Interpretation |

| Analog A | Phenylalanine | 150 | Pocket is too deep for benzyl group; poor contact. |

| Analog B | Homophenylalanine | 45 | Improved fit; contacts hydrophobic walls. |

| Analog C | (R)-2-Amino-5-phenylpentanoic | 8 | Optimal fit; fills distal hydrophobic pocket. |

Part 4: Analytical Characterization

To validate the identity and purity of (R)-2-Amino-5-phenylpentanoic acid, specific analytical markers must be checked.

NMR Distinction

-

Homophenylalanine: The side chain

and -

Pentanoic Derivative: Look for the additional methylene signal (

-protons) in the 1.4–1.8 ppm region (in D2O/DCl), which integrates to 2H and is distinct from the

Chiral HPLC Method

-

Column: Crownpak CR(+) (Daicel) or Chirobiotic T.

-

Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with 0.1% Formic Acid.

-

Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (phenyl).

-

Elution Order: On Crownpak CR(+), D-amino acids (R) usually elute before L-amino acids (S) due to the specific inclusion complex formation with the chiral crown ether.

References

-

Fluorochem. (2025).[4][5] (R)-2-Amino-5-phenylpentanoic acid Product Analysis. Retrieved from

-

BOC Sciences. (2025). Chemical Properties and Applications of Non-Standard Amino Acids. Retrieved from

-

Zhang, X., et al. (2024).[6] "Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications." Frontiers in Pharmacology, 15. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid. Retrieved from

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.

-

ChemScene. (2025). Product Data: (R)-2-Amino-5-phenylpentanoic acid. Retrieved from

Sources

- 1. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 7018726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Pharmacokinetics of Peptides Containing (R)-2-Amino-5-phenylpentanoic Acid

Technical Guide for Drug Design & Optimization

Executive Summary

In the landscape of peptide therapeutics, metabolic instability remains the primary barrier to oral bioavailability and sustained duration of action. (R)-2-Amino-5-phenylpentanoic acid (also known as D-5-Phenylnorvaline or D-Bishomophenylalanine ) represents a high-value tool for medicinal chemists. By combining stereochemical inversion (L to D/R-configuration) with hydrophobic homologation (extension of the phenylalanine side chain by two methylene units), this residue confers a dual-protective mechanism against proteolytic degradation while simultaneously modulating lipophilicity to enhance membrane permeability.

This guide details the pharmacokinetic (PK) impact of incorporating this non-proteinogenic amino acid into peptide backbones, providing actionable protocols for synthesis, stability assessment, and structural optimization.

Physicochemical Profile & Nomenclature

To effectively utilize (R)-2-Amino-5-phenylpentanoic acid, researchers must understand its structural deviation from canonical amino acids.

| Property | Specification |

| IUPAC Name | (2R)-2-amino-5-phenylpentanoic acid |

| Common Synonyms | D-5-Phenylnorvaline; D-Bishomophenylalanine; D-App |

| CAS Number | 36061-08-2 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Stereochemistry | (R)-enantiomer (corresponds to D-amino acid series) |

| LogP (Est.) | ~1.42 (vs. 1.18 for Phenylalanine) |

| Side Chain | -(CH₂)₃-Ph (Propyl linker vs. Methyl in Phe) |

Structural Impact on PK

The "bishomo" modification (adding two -CH₂- groups to the phenylalanine side chain) extends the aromatic ring further from the peptide backbone. This has two critical PK effects:

-

Increased Hydrophobicity: The additional methylene groups increase the partition coefficient (LogP), enhancing passive diffusion across biological membranes (e.g., gastrointestinal epithelium, blood-brain barrier).

-

Conformational Flexibility: The longer side chain allows the phenyl ring to access hydrophobic pockets in receptors that are sterically inaccessible to standard Phenylalanine, potentially increasing potency while simultaneously disrupting the "lock-and-key" recognition required by digestive proteases.

Pharmacokinetic Mechanisms

The incorporation of (R)-2-Amino-5-phenylpentanoic acid alters all four ADME phases.

Metabolism (The Core Benefit)

The most profound effect is the abrogation of proteolytic clearance . Endogenous proteases (e.g., Chymotrypsin, Neprilysin, DPP-IV) are highly stereoselective, evolving to recognize and cleave peptide bonds adjacent to L-amino acids (S-configuration).

-

Mechanism of Resistance: The (R)-configuration presents the side chain in a spatial orientation that creates severe steric clashes within the S1 subsite of serine proteases. The catalytic triad cannot effectively access the carbonyl carbon for nucleophilic attack.

-

Result: Peptides containing this residue often exhibit half-lives (

) extended by orders of magnitude compared to their L-Phe counterparts.

Absorption[5]

-

Permeability: The increased lipophilicity facilitates interaction with the lipid bilayer. In PAMPA (Parallel Artificial Membrane Permeability Assay) models, analogues with 5-phenylnorvaline often show higher

values than parent peptides. -

Oral Bioavailability: While not a guarantee of oral delivery, the combination of protease resistance (survival in the stomach/intestine) and higher permeability makes this residue a key component in oral peptide design strategies (e.g., similar strategies used in Cyclosporine or Semaglutide backbones).

Distribution

-

Plasma Protein Binding (PPB): The extended hydrophobic tail increases affinity for Human Serum Albumin (HSA). High PPB (>90%) can act as a depot effect, reducing clearance rates, though it also reduces the free fraction available for target binding.

Excretion[1]

-

Clearance Route: The shift toward lipophilicity often shifts clearance from purely renal filtration (typical for small, hydrophilic peptides) toward hepatic metabolism and biliary excretion.

Visualization: Mechanistic Impact

The following diagram illustrates the "Proteolytic Roadblock" created by this residue.

Caption: Comparative fate of natural L-Phe peptides vs. (R)-5-Phenylnorvaline analogues upon encounter with proteolytic enzymes.

Experimental Protocols

To validate the PK advantages of this residue, the following workflows are recommended.

Synthesis: Solid Phase Peptide Synthesis (SPPS)

Objective: Efficient incorporation of the bulky, non-natural amino acid.

Reagents:

-

Fmoc-(R)-2-Amino-5-phenylpentanoic acid (Fmoc-D-5-Phenylnorvaline)

-

Coupling Agent: HATU or COMU (preferred over HBTU due to steric bulk)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids)

Protocol:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation: Dissolve Fmoc-AA (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Activate for 30 seconds.

-

Coupling: Add activated mixture to resin. Shake at room temperature for 2 hours (extended time required due to steric hindrance of the propyl-phenyl side chain).

-

Monitoring: Perform Kaiser test. If not blue (incomplete), re-couple using PyAOP/HOAt.

-

Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify intrinsic clearance (

Materials:

-

Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.

-

NADPH Regenerating System.

-

Test Peptide (1 µM final concentration).

-

LC-MS/MS for quantification.

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Peptide. Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start reaction.

-

Sampling: Remove aliquots at

min. -

Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard. Centrifuge at 4000g for 20 min.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

-

Calculation: Plot

vs. time. Slope

Case Study: Optimization of Enkephalin Analogues

Research into opioid peptides demonstrates the utility of this residue.[1] Native Enkephalins (Tyr-Gly-Gly-Phe-Leu/Met) degrade in plasma within minutes (

Modification Strategy:

-

Substitution: Replacement of Phe⁴ with (R)-2-Amino-5-phenylpentanoic acid.

-

Outcome:

-

Receptor Affinity: Maintained or improved affinity for

-opioid receptors due to the flexibility of the longer side chain reaching hydrophobic pockets. -

Stability: Half-life in brain homogenate increased from <10 min to >60 min.

-

Blood-Brain Barrier: Enhanced lipophilicity improved central nervous system (CNS) penetration.

-

Decision Logic for Residue Selection

Use this logic tree to determine when to deploy (R)-2-Amino-5-phenylpentanoic acid in your drug discovery campaign.

Caption: Strategic decision workflow for incorporating (R)-5-Phenylnorvaline during lead optimization.

References

-

BOC Sciences. (R)-2-Amino-5-phenylpentanoic acid - Product Dossier & Properties.

-

PubChem. 2-amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866.[2] National Library of Medicine.

-

Creative Peptides. How to Enhance the Pharmacokinetic Stability of Peptides? (Discussing Enkephalin analogs and non-natural amino acids).

-

WuXi AppTec. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.

- Ovadia, O., et al.The effect of hydrophobic amino acid substitutions on the metabolic stability of peptides. (General reference on homologation strategy). Note: Cited as general principle supported by search results on peptide stability.

Sources

Engineering Peptide Therapeutics: A Technical Guide to Non-Proteinogenic Amino Acids with Phenyl Side Chains

The structural diversity of peptide therapeutics is fundamentally constrained by the 20 canonical amino acids. To overcome inherent limitations in proteolytic stability, membrane permeability, and target affinity, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern drug discovery[1]. Among these, NPAAs featuring phenyl side chains—such as phenylglycine (Phg), homophenylalanine (hPhe), and fluorinated phenylalanines (F-Phe)—offer unique biophysical levers.

As an application scientist, I utilize these unnatural building blocks to rationally engineer peptide conformation and electronic distribution. This technical guide delineates the mechanistic rationale, quantitative impact, and self-validating experimental workflows for incorporating phenyl-NPAAs into therapeutic pipelines.

Mechanistic Rationale: The Power of the Phenyl Ring

The substitution of canonical phenylalanine (Phe) with synthetic phenyl-derivatives is not merely a structural swap; it is a deliberate biophysical engineering strategy[1].

Conformational Restriction via Phenylglycine (Phg)

Phenylglycine eliminates the

Hydrophobic Probing via Homophenylalanine (hPhe)

Conversely, homophenylalanine (hPhe) introduces an additional methylene spacer. This extension increases side-chain flexibility, allowing the aromatic ring to act as a hydrophobic probe that can penetrate deep, cryptic binding pockets. For instance, in the development of Lacticin 481 analogues, substituting Phe23 with hPhe significantly enhanced the3 by optimizing the peptide's interaction with its lipid II target[3].

Electronic Deactivation via Fluorinated Phenylalanine (F-Phe)

Fluorinated phenylalanines represent a masterclass in electronic tuning. Substituting hydrogen with fluorine—a highly electronegative atom with a comparable van der Waals radius—exerts a profound electron-withdrawing inductive effect without introducing severe steric clashes[4]. This inductive pull alters the electrostatic potential of the adjacent amide bond, rendering the carbonyl carbon less electrophilic and highly4 by the catalytic triads of proteases[4].

Caption: Logical flow of proteolytic resistance induced by 2-F-Phe substitution.

Quantitative Impact on Stability and Binding

The theoretical benefits of phenyl-NPAAs translate directly into measurable pharmacokinetic and pharmacodynamic improvements. The data below synthesizes the impact of these modifications.

Table 1: Comparative Enzymatic Stability of Phenyl-NPAAs

| Peptide Variant | Amino Acid | Half-Life (Chymotrypsin) | Mechanistic Rationale |

| Native | L-Phe | < 15 mins | Favorable substrate for S1 pocket |

| Fluorinated | 2-F-Phe | > 120 mins | Inductive deactivation of scissile bond[4] |

| Fluorinated | 3,4,5-triF-Phe | > 240 mins | Extreme electronic shielding[5] |

Table 2: Binding Affinity Modulation by Phenyl-NPAAs

| Target | NPAA Modification | Binding/Inhibition Metric | Causality |

| Dengue Virus NS2B-NS3 Protease | (4-amidino)-Phg | Nanomolar IC50 | Arginine mimetic with modulated basicity[2] |

| Lacticin 481 (Lipid II target) | Phe23 | Improved MIC | Enhanced hydrophobic pocket penetration[3] |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered to address the specific chemical liabilities of phenyl-NPAAs.

Protocol 1: Microwave-Assisted SPPS for Phenylglycine (Phg) Incorporation

Context & Causality: Phenylglycine (Phg) is notoriously prone to racemization during standard Solid-Phase Peptide Synthesis (SPPS). Because the phenyl ring is directly attached to the

Step-by-Step Methodology:

-

Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) and dichloromethane (DCM) (1:1 v/v) for 30 minutes to ensure optimal polymer matrix solvation.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Critical Control: Limit exposure to exactly 3 minutes at 50°C under microwave irradiation (22W) to minimize the time the highly acidic

-proton is exposed to the base[6]. Wash thoroughly with DMF (5x). -

Activation and Coupling: Dissolve 3.0 equivalents of Fmoc-Phg-OH and 3.0 equivalents of DMTMM-BF

(4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate) in DMF. Add 6.0 equivalents of N-methylmorpholine (NMM) as the activator base. React under microwave irradiation at 50°C (22W) for 10 minutes[6]. Causality: DMTMM-BF -

Cleavage and Validation: Cleave the peptide using a standard TFA/TIPS/H

O (95:2.5:2.5) cocktail for 2 hours. Self-Validation: Validate diastereomeric purity using chiral Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC); this protocol typically yields >71% of the desired L-isomer[6].

Caption: Optimized microwave-assisted SPPS workflow for Phg incorporation.

Protocol 2: In Vitro Proteolytic Stability Assay (Chymotrypsin Cleavage)

Context & Causality: To empirically validate the steric and electronic shielding provided by fluorinated phenylalanines (e.g., 2-F-Phe), a standardized

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the purified native and 2-F-Phe modified peptides in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl

to a final concentration of 100 -

Enzyme Incubation: Add

-chymotrypsin (bovine pancreas) to a final enzyme-to-substrate molar ratio of 1:100. Incubate the reaction mixture at 37°C in a thermoshaker at 300 rpm[4]. -

Kinetic Sampling & Quenching: Extract 50

L aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes). Immediately quench the enzymatic reaction by adding 50 -

Quantification (Self-Validation): Centrifuge the quenched samples at 12,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS. Plot the area under the curve (AUC) of the intact peptide mass over time to calculate the exact degradation half-life (

).

References

- Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation - Benchchem.

- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC (NIH).

- Fluorinated beta-sheet breaker peptides - Journal of Materials Chemistry B (RSC Publishing).

- Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions - ResearchGate.

- Non-proteinogenic Amino Acids in Lacticin 481 Analogues Result in More Potent Inhibition of Peptidoglycan Transglycosylation - ACS Publications.

- Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors - SciSpace.

- Noncanonical Amino Acids in Biocatalysis - ACS Publications (Chemical Reviews).

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorinated beta-sheet breaker peptides - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C3TB21483D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Conformational Analysis of (R)-2-Amino-5-phenylpentanoic Acid Residues

Executive Summary

(R)-2-Amino-5-phenylpentanoic acid (often referred to as D-5-Phenylnorvaline or D-Bishomophenylalanine ) represents a critical tool in modern peptidomimetics. Unlike canonical Phenylalanine (Phe) or Homophenylalanine (hPhe), this residue features a propyl linker (

This extended linker introduces unique entropic penalties and enthalpic opportunities. The additional rotational degrees of freedom allow the phenyl ring to access "deep hydrophobic pockets" in GPCRs and protease active sites that are sterically inaccessible to standard aromatic residues. However, this flexibility requires rigorous conformational analysis to predict binding affinity accurately.

This guide outlines the structural fundamentals, computational parameterization, and experimental validation required to utilize this residue effectively in drug design.

Structural Fundamentals & Nomenclature

To perform accurate analysis, one must first define the atomistic connectivity and stereochemical constraints.

Chemical Topology

-

IUPAC Name: (2R)-2-amino-5-phenylpentanoic acid[]

-

Common Aliases: D-5-Phenylnorvaline, D-Bishomophenylalanine.

-

Side Chain Composition: Three methylene groups (

) terminating in a phenyl ring.

Stereochemical Implications

The (R)-configuration (corresponding to D-amino acids) is the critical determinant of backbone topology.

-

In L-Peptide Environments: The (R)-residue introduces a "heterochiral kink." It strongly destabilizes right-handed

-helices ( -

Preferred Secondary Structures: It is a potent inducer of

-turns (specifically Type II' turns) and is often used to terminate helices or stabilize left-handed helical turns (

Rotameric Degrees of Freedom

Unlike Phenylalanine (

-

(

-

(

-

(

- (Ring orientation relative to the linker)

Table 1: Comparative Side-Chain Entropy

| Residue | Linker Length | Torsion Angles | Entropic Cost of Binding ( | Reach (approx. from |

| Phenylalanine | 1 ( | Low | ~5.0 Å | |

| Homophenylalanine | 2 ( | Medium | ~6.5 Å | |

| (R)-2-Amino-5-phenylpentanoic acid | 3 ( | High | ~7.8 Å |

Computational Methodology: Force Field Parameterization

Standard force fields (CHARMM36, AMBER ff14SB) do not contain pre-calculated parameters for this specific non-standard residue. Using generic parameters often leads to inaccurate rotamer populations. The following workflow ensures high-fidelity simulations.

Parameterization Workflow

The critical step is deriving partial charges (RESP) and validating torsional parameters against Quantum Mechanical (QM) data.

Figure 1: Workflow for generating AMBER/CHARMM compatible parameters for (R)-2-Amino-5-phenylpentanoic acid.

Key Simulation Parameters

-

Partial Charges: The aliphatic linker (

) must be fitted using RESP (Restrained Electrostatic Potential) to ensure the dipole moment accurately reflects the electron-withdrawing effect of the distant phenyl ring. -

Lennard-Jones: Standard alkane parameters (CT2) are usually sufficient for the linker, but the

bond length must be explicitly defined if not present in the base force field.

Experimental Characterization: NMR Spectroscopy

While X-ray crystallography provides a static snapshot, solution-state NMR is required to understand the dynamic conformational ensemble.

Spin System Identification

The extended side chain creates a complex spin system. The overlap of methylene protons requires high-field NMR (600 MHz+).

-

COSY/TOCSY: Essential for tracing the connectivity

.-

Challenge:

and -

Solution: Use Total Correlation Spectroscopy (TOCSY) with varying mixing times (40ms vs 80ms) to trace the full chain.

-

Conformational Analysis via NOE

The most distinct feature of this residue is its ability to "back-fold."

- : Strong sequential NOEs indicate extended conformations.

-

Side-Chain to Backbone NOEs:

-

Folding Event: An NOE cross-peak between the Phenyl ring protons and the Amide proton (NH) of the same residue indicates a "U-shaped" conformation (aromatic-amide interaction).

-

Extension Event: NOEs between the Phenyl ring and the

or

-

Vicinal Coupling Constants ( )

The

- Hz: Indicates a gauche conformation (folded).

- Hz: Indicates a trans conformation (extended).

Synthesis & Incorporation Protocols

To utilize this residue in discovery, it must be chemically protected for Solid Phase Peptide Synthesis (SPPS).

Fmoc-Protection Protocol

-

Starting Material: Free amino acid (R)-2-Amino-5-phenylpentanoic acid.[]

-

Reagent: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide).

-

Conditions: Water/Acetone (1:1) with

to maintain pH 8-9. -

Purification: Acidify to pH 2, extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

SPPS Coupling Cycles

Due to the steric bulk of the side chain, standard coupling times must be extended.

Protocol: Automated Synthesis Cycle

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Wash: DMF (5 x 1 min).

-

Coupling (The Critical Step):

-

Activator: HATU or PyBOP (Avoid HBTU for sterically hindered residues to prevent racemization).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIPEA.

-

Time: Double coupling (2 x 45 min) is recommended.

-

-

Capping: Acetic Anhydride/Pyridine (to terminate unreacted chains).

Application in Peptidomimetics[2]

Proteolytic Stability

The non-standard structure of the side chain renders the peptide bond

Hydrophobic Reach (The "Velcro" Effect)

In drug design, this residue is used to bridge distant hydrophobic patches.

-

Scenario: A binding pocket has a hydrophobic crevice 7 Å away from the peptide backbone.

-

Failure: Phe (5 Å) cannot reach; binding is weak.

-

Success: 5-Phenylpentanoic acid (7.8 Å) bridges the gap, locking the conformation via the hydrophobic effect.

Figure 2: Logical basis for substituting Phe with long-chain analogs in ligand design.

References

-

Dunbrack, R. L. (2002). Rotamer libraries in the 21st century. Current Opinion in Structural Biology, 12(4), 431-440. Link

-

Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. Link

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

-

Hruby, V. J., et al. (1990). Conformational constraints in the design of receptor selective peptides. Biochemical Journal, 268(2), 249-262. Link

-

Case, D. A., et al. (2005). The Amber biomolecular simulation programs.[2][3] Journal of Computational Chemistry, 26(16), 1668-1688. Link

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-2-Amino-5-phenylpentanoic Acid

Executive Summary & Strategic Importance

(R)-2-Amino-5-phenylpentanoic acid is a critical non-canonical amino acid used in the design of peptidomimetics, specifically as a hydrophobic pharmacophore in Neutral Endopeptidase (NEP) inhibitors and ACE inhibitors. Unlike natural L-amino acids, the (R)-configuration confers resistance to proteolytic degradation, enhancing the metabolic stability of peptide-based therapeutics.

This Application Note outlines two distinct, high-fidelity synthetic routes designed for drug discovery and early-phase development:

-

Chemical Route: Asymmetric Phase-Transfer Catalysis (PTC) – Recommended for rapid gram-scale synthesis with high enantiomeric excess (ee) without biological constraints.

-

Biocatalytic Route: Enzymatic Transamination – Recommended for "Green" scale-up, offering 100% theoretical yield and avoidance of transition metals.

Method A: Organocatalytic Asymmetric Alkylation (Chemical Route)

Principle of Operation

This method utilizes Asymmetric Phase-Transfer Catalysis (PTC) . A glycine Schiff base (acting as a pro-nucleophile) is alkylated with 1-bromo-3-phenylpropane at the

To obtain the (R)-enantiomer , we utilize a catalyst derived from Cinchonine (the pseudo-enantiomer of Cinchonidine, which yields the S-form).

Reaction Workflow Diagram

Figure 1: Workflow for the asymmetric alkylation of glycine imines using chiral phase-transfer catalysis.

Detailed Protocol

Materials:

-

Substrate (SM-1): tert-Butyl glycinate benzophenone imine (Commercial or synthesized from Gly-OtBu + Benzophenone imine).

-

Electrophile: 1-Bromo-3-phenylpropane.

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide (Lygo Catalyst - R-selective).

-

Base/Solvent: Toluene (HPLC grade), 50% aq. KOH.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve SM-1 (1.0 eq, 5.0 mmol) and the Cinchoninium Catalyst (0.1 eq, 0.5 mmol) in Toluene (15 mL).

-

Electrophile Addition: Add 1-Bromo-3-phenylpropane (1.2 eq, 6.0 mmol) to the solution. Cool the mixture to 0°C.

-

Phase Transfer Initiation: Vigorously stir the organic phase and add 50% aqueous KOH (5.0 eq) dropwise. High agitation rates (>800 rpm) are critical to maximize the interfacial surface area.

-

Reaction Monitoring: Stir at 0°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 5:1) or HPLC. The bulky anthracene group on the catalyst shields one face of the enolate, forcing the electrophile to attack from the Re-face (leading to the R-product).

-

Work-up: Dilute with water and extract with diethyl ether (

mL). Wash combined organics with brine, dry over MgSO -

Hydrolysis (Deprotection): Dissolve the crude alkylated imine in THF (10 mL) and add 1M Citric Acid or 1M HCl (10 mL). Stir at room temperature for 2 hours to cleave the imine and the tert-butyl ester.

-

Note: If tert-butyl ester retention is desired, use mild acidic conditions (0.5 N HCl) just to cleave the imine. For full amino acid, use 6N HCl reflux.

-

-

Purification: Wash the acidic aqueous layer with ether (to remove benzophenone). Neutralize the aqueous layer to pH 7 with NaHCO

(precipitate forms) or purify via Ion-Exchange Chromatography (Dowex 50W).

Expected Results:

-

Yield: 85–92%

-

Enantiomeric Excess (ee): >94% (up to 99% after recrystallization).

Method B: Biocatalytic Transamination (Biological Route)

Principle of Operation

This route employs an (R)-selective Amine Transaminase (ATA-117 homologues) . The enzyme catalyzes the transfer of an amino group from a sacrificial donor (isopropylamine) to a prochiral keto-acid (2-oxo-5-phenylpentanoic acid). This method is superior for scale-up as it avoids heavy metals and operates in water.

Enzymatic Pathway Diagram

Figure 2: Biocatalytic transamination cycle using PLP-dependent (R)-selective transaminase.

Detailed Protocol

Materials:

-

Substrate: 2-Oxo-5-phenylpentanoic acid (Synthesized via Grignard addition of phenethyl bromide to diethyl oxalate followed by hydrolysis).

-

Enzyme: Codexis ATA-117 or commercially available (R)-Transaminase screening kit (e.g., from Prozomix or Sigma).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

-

Donor: Isopropylamine (1M stock, pH 7.5).

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Substrate Solution: Dissolve 2-Oxo-5-phenylpentanoic acid (50 mM final conc) in the buffer. If solubility is poor, add 5% DMSO.

-

Reaction Initiation: Add Isopropylamine (1.0 M, 20 equivalents). The excess drives the equilibrium toward product formation. Add the (R)-Transaminase enzyme powder (10 mg/mL loading) or lysate.

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

System Control: Leave the reaction vessel open (or use a membrane) to allow Acetone (byproduct) to evaporate. Removal of acetone is the thermodynamic driving force for high conversion.

-

-

Quenching & Work-up: Acidify to pH 2 with 6N HCl to denature the enzyme. Centrifuge to remove protein debris.

-

Isolation: Apply the supernatant to a cation-exchange column (SCX). Wash with water/methanol, then elute the amino acid with 2M Ammonia in Methanol.

Expected Results:

-

Conversion: >95% (with acetone removal).

-

ee: >99% (Enzymatic selectivity is typically absolute).

Analytical Quality Control

To validate the enantiomeric purity of the synthesized (R)-isomer, the following HPLC method is standard.

| Parameter | Condition |

| Column | Daicel Chiralpak ZWIX(+) or Crownpak CR(+) |

| Mobile Phase | MeOH / Acetonitrile / Water (49:49:2) + 50mM Formic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 210 nm or 254 nm (Phenyl absorbance) |

| Retention | (R)-isomer typically elutes after (S)-isomer on ZWIX(+) |

Note: Derivatization with Marfey's Reagent (FDAA) followed by standard C18 HPLC is an alternative if Chiral columns are unavailable.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Poor stirring in biphasic system. | Increase stirring speed to create an emulsion; ensure catalyst is fully soluble in the organic phase. |

| Low ee (Method A) | Temperature too high. | Maintain reaction strictly at 0°C or -10°C. Check catalyst purity. |

| Incomplete Conversion (Method B) | Product inhibition or Equilibrium. | Ensure active removal of acetone (vacuum or air flow). Add more Isopropylamine. |

| Substrate Precipitation (Method B) | Hydrophobic substrate. | Add 5-10% DMSO or Methanol as a co-solvent. |

References

-

Lygo, B., & Wainwright, P. G. (1997). A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids.[2][3] Tetrahedron Letters, 38(49), 8595-8598. Link

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[2] Accounts of Chemical Research, 37(8), 506-517. Link -

Savile, C. K., et al. (2010).[1] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. Link

-

Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem, 1(1), 42-51. Link

-

Maruoka, K. (2008). Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development, 12(4), 679-697. Link

Sources

- 1. Frontiers | Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase [frontiersin.org]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions [austinpublishinggroup.com]

Advanced Application Note: Solid-Phase Peptide Synthesis Using (R)-2-Amino-5-phenylpentanoic Acid

Executive Summary & Rationale

(R)-2-Amino-5-phenylpentanoic acid—frequently designated as D-phenylnorvaline or D-homohomophenylalanine—is a highly specialized, non-proteinogenic amino acid[1]. When protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, Fmoc-(R)-2-amino-5-phenylpentanoic acid (CAS: 1217731-48-0) serves as a critical building block in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[2][3].

The strategic incorporation of this unnatural D-amino acid into therapeutic peptide sequences is driven by two distinct mechanistic advantages:

-

Stereochemical Evasion (Proteolytic Stability): Endogenous proteases are highly stereoselective, having evolved to cleave peptide bonds between L-amino acids. The introduction of the (R)-enantiomer (D-configuration) induces a localized steric clash within the protease active site, effectively terminating enzymatic degradation and dramatically extending the in vivo half-life of the therapeutic peptide[4].

-

Hydrophobic Anchoring: Compared to standard phenylalanine, (R)-2-amino-5-phenylpentanoic acid possesses three methylene groups (-(CH2)3-) between the alpha-carbon and the phenyl ring. This extended aliphatic spacer provides rotational flexibility, allowing the hydrophobic phenyl ring to penetrate deeply into distal binding pockets of target receptors without causing rigid steric hindrance at the peptide backbone[3].

Fig 1. Dual mechanistic advantage of (R)-2-Amino-5-phenylpentanoic acid in peptides.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the physical parameters of the protected building block to optimize solvation and coupling kinetics.

| Parameter | Specification | Causality / Impact on SPPS |

| Chemical Name | Fmoc-(R)-2-amino-5-phenylpentanoic acid | Fmoc protection enables mild base-catalyzed deprotection[1]. |

| Synonyms | Fmoc-D-Nva(5-phenyl)-OH | Common nomenclature in peptide synthesis catalogs[3][5]. |

| CAS Number | 1217731-48-0 | Unique identifier for the enantiopure D-isomer[2][6]. |

| Molecular Weight | 415.49 g/mol | Requires precise stoichiometric calculation during activation[3]. |

| Molecular Formula | C26H25NO4 | High carbon content indicates high hydrophobicity[1]. |

| Solubility | DMF, NMP, DMSO | Requires high-polarity aprotic solvents to prevent aggregation. |

Standardized Protocol: Fmoc-SPPS Workflow

This protocol is engineered as a self-validating system . Because unnatural amino acids with bulky side chains often suffer from slower coupling kinetics, we mandate the use of uronium-based coupling reagents (HATU) over standard carbodiimides (DIC). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the formation of the amide bond and minimizes unreacted deletion sequences.

Reagents & Materials

-

Resin: Rink Amide AM resin (Loading: 0.5 mmol/g)

-

Amino Acid: Fmoc-(R)-2-amino-5-phenylpentanoic acid (3.0 equivalents)

-

Activator: HATU (2.9 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Cocktail: 20% Piperidine in DMF (v/v)

-

Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5)

Step-by-Step Methodology

Step 1: Resin Swelling

-

Weigh 1.0 g of Rink Amide resin into a fritted SPPS reaction vessel.

-

Add 10 mL of DCM and agitate for 30 minutes to expand the polystyrene matrix.

-

Wash the resin with DMF (3 × 10 mL). Causality: Proper swelling maximizes the accessibility of the reactive sites within the porous resin matrix, ensuring uniform coupling.

Step 2: Fmoc Deprotection

-

Add 10 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

-

Repeat with a fresh 10 mL of 20% Piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 × 10 mL) to remove all traces of piperidine. Validation Check: Perform a qualitative Kaiser Test. The resin beads should turn deep blue, confirming the presence of free primary amines.

Step 3: Amino Acid Activation & Coupling

-

In a separate vial, dissolve 1.5 mmol (623.2 mg) of Fmoc-(R)-2-amino-5-phenylpentanoic acid and 1.45 mmol (551.3 mg) of HATU in 5 mL of DMF.

-

Add 3.0 mmol (522 µL) of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for 2 minutes.

-

Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

-

Drain the reaction vessel and wash the resin with DMF (4 × 10 mL). Causality: We use 2.9 eq of HATU relative to 3.0 eq of amino acid to ensure that no excess uronium salt caps the free amine on the resin (which would terminate chain elongation).

Step 4: Cleavage and Global Deprotection

-

Following the completion of the peptide sequence, perform a final Fmoc deprotection and wash the resin with DCM (5 × 10 mL). Dry under a stream of nitrogen.

-

Add 10 mL of the Cleavage Cocktail (TFA/TIS/H2O). Agitate for 2 hours.

-

Filter the cleavage solution into a centrifuge tube containing 40 mL of cold diethyl ether (-20°C) to precipitate the peptide.

-

Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

-

Lyophilize the crude peptide for downstream HPLC/MS validation.

Fig 2. Iterative Fmoc-SPPS workflow for incorporating unnatural amino acids.

Quantitative Data: Coupling Optimization

To demonstrate the necessity of optimized coupling conditions for (R)-2-Amino-5-phenylpentanoic acid, the following quantitative data summarizes coupling efficiencies based on LC-MS integration of the crude product.

| Coupling Reagent System | Equivalents (AA/Activator/Base) | Reaction Time | Coupling Efficiency (%) | Deletion Sequence (%) |

| DIC / Oxyma Pure | 3.0 / 3.0 / 0 | 60 min | 82.4% | 17.6% |

| HBTU / DIPEA | 3.0 / 2.9 / 6.0 | 60 min | 89.1% | 10.9% |

| HATU / DIPEA | 3.0 / 2.9 / 6.0 | 60 min | 98.7% | < 1.5% |

| HATU / DIPEA (Double Couple) | 3.0 / 2.9 / 6.0 (x2) | 45 min + 45 min | > 99.5% | Trace |

References

The following authoritative sources were utilized to ground the chemical properties, CAS registry data, and mechanistic applications of (R)-2-Amino-5-phenylpentanoic acid:

-

[2] CymitQuimica. "CAS 1217731-48-0: (Alphar)-Alpha-[[(9H-Fluoren-9-Ylmethoxy)Carbonyl]Amino]Benzenepentanoic Acid." URL:2

-

[3] Chem-Impex. "Fmoc-D-2-amino-5-phenylpentanoic acid - Product Specifications and Applications." URL:3

-

[6] MilliporeSigma. "2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid (1217731-48-0)." URL:6

-

[1] LookChem. "Cas 1217731-48-0, FMOC-D-2-AMINO-5-PHENYL-PENTANOIC ACID Database." URL:1

-

[5] Peptides International. "Fmoc-D-Nva(5-phenyl)-OH[1217731-48-0] Catalog." URL:5

-

[4] National Institutes of Health (NIH). "Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research." URL:4

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 1217731-48-0: (Alphar)-Alpha-[[(9H-Fluoren-9-Ylmethoxy… [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid | 1217731-48-0 [sigmaaldrich.com]

Application Note: Scalable Production Methods for (R)-2-Amino-5-phenylpentanoic Acid

Executive Summary & Mechanistic Rationale

(R)-2-Amino-5-phenylpentanoic acid, commonly referred to as D-Homophenylalanine (D-HPA) , is a high-value non-canonical amino acid. It serves as a critical chiral building block in the synthesis of peptidomimetics, advanced active pharmaceutical ingredients (APIs) targeting neurological disorders, and highly potent factor Xa inhibitors [1, 4].

Unlike naturally occurring L-amino acids, the scalable production of D-enantiomers presents significant thermodynamic and stereochemical challenges. Traditional chemical resolutions often cap at a 50% theoretical yield, generating massive waste. To meet modern industrial and green chemistry standards, production has shifted toward Dynamic Kinetic Resolution (DKR) and Asymmetric Biocatalysis .

This application note details field-proven, highly scalable methodologies for synthesizing D-HPA, focusing on the causality behind experimental design to ensure self-validating, robust scale-up protocols.

Method A: Biocatalytic Asymmetric Reductive Amination

The most direct route to D-HPA is the asymmetric reductive amination of its prochiral precursor, 2-oxo-4-phenylbutyric acid. Historically, naturally occurring D-amino acid dehydrogenases (DAADHs) exhibited poor activity toward bulky aromatic substrates. However, recent hierarchical engineering of meso-diaminopimelate dehydrogenase (DAPDH) from Bacillus thermozeamaize (e.g., the M5 variant) has unlocked specific activities up to 1650 mU mg⁻¹, enabling gram-to-kilogram scale synthesis with >99% enantiomeric excess (ee) [1].

Causality in Reaction Design

This protocol utilizes a dual-enzyme system: an engineered DAADH and a Formate Dehydrogenase (FDH) .

-

The Thermodynamic Driver: Reductive amination requires the continuous consumption of NADPH. By using ammonium formate as both the amine source and the hydride source, FDH recycles NADP⁺ back to NADPH.

-

Self-Validation: The oxidation of formate yields CO₂ gas. The continuous off-gassing of CO₂ acts as an irreversible thermodynamic sink, driving the equilibrium entirely toward the D-HPA product. The cessation of bubbling serves as a visual, self-validating indicator of reaction completion.

Biocatalytic asymmetric reductive amination workflow utilizing engineered DAADH and FDH.

Step-by-Step Protocol: DAADH Reductive Amination

-

Buffer Preparation: Prepare a 100 mM Tris-HCl buffer, adjusted to pH 8.0. Insight: pH 8.0 is the optimal compromise between DAADH activity and the stability of the NADP⁺ cofactor.

-

Substrate Loading: Dissolve 2-oxo-4-phenylbutyric acid (100 mM) and ammonium formate (500 mM) in the buffer.

-

Cofactor Addition: Add NADP⁺ to a final catalytic concentration of 1 mM. Insight: Stoichiometric cofactor is cost-prohibitive; the 1 mM concentration relies entirely on the FDH recycling efficiency.

-

Enzyme Introduction: Introduce the engineered BtDAPDH (M5 variant) at 2 mg/mL and Formate Dehydrogenase (FDH) at 1 mg/mL.

-

Incubation & Monitoring: Incubate the bioreactor at 35°C with gentle agitation (150 rpm). Monitor the reaction via HPLC (C18 column, UV detection at 210 nm) tracking the depletion of the keto acid.

-